molecular formula C11H20N2O4 B8090349 (3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

(3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

Cat. No.: B8090349
M. Wt: 244.29 g/mol
InChI Key: OSYGMOYBKKZJES-LLVKDONJSA-N
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Description

(3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate: is a complex organic compound featuring a piperidine ring substituted with an azaniumyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Protection of Functional Groups: The amino group on the piperidine ring is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions.

    Formation of the Ester: The carboxylate group is introduced through esterification, often using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Final Deprotection: The Boc group is removed under acidic conditions, such as with trifluoroacetic acid, to yield the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of (3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate would involve large-scale batch reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.

    Substitution: The azaniumyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Investigated for its ability to bind to specific receptors in biological systems.

Medicine

    Drug Development: Explored as a scaffold for

Properties

IUPAC Name

(3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGMOYBKKZJES-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@](C1)(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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